N-[(3,4-Dichlorophenyl)methyl]-N'-(3-hydroxypropyl)thiourea
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Overview
Description
N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea is a chemical compound characterized by the presence of a thiourea group attached to a 3,4-dichlorophenylmethyl moiety and a 3-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea in the presence of a base, followed by the addition of 3-hydroxypropylamine. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation products: Sulfinyl or sulfonyl derivatives.
Reduction products: Corresponding amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)thiourea: Lacks the 3-hydroxypropyl group.
N-(3-Hydroxypropyl)thiourea: Lacks the 3,4-dichlorophenylmethyl group.
N-(3,4-Dichlorophenyl)methylthiourea: Lacks the 3-hydroxypropyl group.
Uniqueness
N-[(3,4-Dichlorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea is unique due to the presence of both the 3,4-dichlorophenylmethyl and 3-hydroxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61290-60-6 |
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Molecular Formula |
C11H14Cl2N2OS |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(3-hydroxypropyl)thiourea |
InChI |
InChI=1S/C11H14Cl2N2OS/c12-9-3-2-8(6-10(9)13)7-15-11(17)14-4-1-5-16/h2-3,6,16H,1,4-5,7H2,(H2,14,15,17) |
InChI Key |
MTXVJBWNOKOBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=S)NCCCO)Cl)Cl |
Origin of Product |
United States |
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